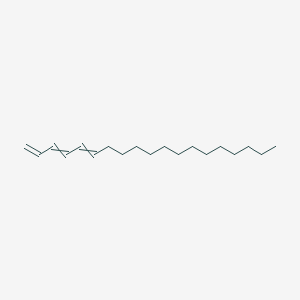

Nonadecatriene

Description

Structure

3D Structure

Properties

CAS No. |

76720-31-5 |

|---|---|

Molecular Formula |

C19H34 |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

nonadeca-1,3,5-triene |

InChI |

InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-19H2,2H3 |

InChI Key |

MAQAQPMRXAZUIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC=C |

Origin of Product |

United States |

Nomenclature and Stereochemical Designations of Nonadecatriene Isomers

Systematic Naming Conventions for Nonadecatrienes

The systematic naming of nonadecatriene isomers follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle is to identify the longest continuous carbon chain that contains all three double bonds. The parent name is derived from the nineteen-carbon alkane, nonadecane, with the "-ane" suffix replaced by "-triene" to denote the presence of three double bonds.

The position of each double bond is indicated by a locant, which is the number of the first carbon atom of the double bond in the direction that gives the locants the lowest possible numbers. For instance, in nonadeca-3,6,9-triene, the double bonds begin at carbons 3, 6, and 9. scispace.comnih.gov If there are multiple ways to number the chain, the principle of "first point of difference" is applied to ensure the lowest possible numbering sequence. scispace.com

Representation and Notation of Geometric Isomers (Z/E Configurations)

The presence of double bonds in nonadecatriene allows for the existence of geometric isomers, which differ in the spatial arrangement of substituents around the double bond. The configuration of each double bond is designated as either Z (from the German zusammen, meaning "together") or E (from the German entgegen, meaning "opposite"). wikipedia.org This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemnet.comnih.gov

For each carbon atom of the double bond, the two attached groups are assigned a priority based on the atomic number of the atoms directly bonded to the carbon. The group with the higher atomic number receives higher priority. ontosight.ai If the two highest-priority groups are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. wikipedia.org

For a molecule like nonadecatriene with multiple double bonds, the stereochemical descriptor for each is included in the full systematic name. For example, (3Z,6Z,9Z)-nonadeca-3,6,9-triene indicates that all three double bonds have the Z configuration. ontosight.ai Other isomers, such as (4E,6Z,9Z)-nonadecatriene, have a mix of E and Z configurations. nih.gov

Identification and Classification of Chiral Analogues within Nonadecatriene Structures

Chirality in nonadecatrienes can arise from two main sources: the presence of a stereogenic center or axial chirality. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. uou.ac.inchemistrytalk.org For instance, in a substituted nonadecatriene like E,E,Z-1,3,12-nonadecatriene-5,14-diol, the carbon atoms at positions 5 and 14 are chiral centers because they are each bonded to a hydroxyl group, a hydrogen atom, and two different carbon chains. ijarst.com The absolute configuration of such a center is designated as R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the CIP priority rules. msu.edu

Axial chirality can occur in certain nonadecatriene isomers, such as those containing allene-like structures (cumulated double bonds), though this is less common in naturally occurring long-chain polyenes. dntb.gov.ua More relevant to nonadecatrienes is the introduction of chirality through substitution. For example, a brominated analogue, 1-bromo-3,6,9-nonadecatriene, can be chiral depending on the position of the bromine atom and the stereochemistry of the double bonds. lookchem.com The synthesis of specific chiral isomers often requires stereoselective synthetic methods, sometimes employing chiral auxiliaries or catalysts. nih.govmdpi.com The separation of enantiomers can be achieved through techniques like chiral high-performance liquid chromatography (HPLC). researchgate.net

The biological activity of chiral nonadecatriene analogues can be highly dependent on their stereochemistry. In many cases, only one enantiomer or diastereomer exhibits the desired biological effect, highlighting the importance of stereochemical purity in research and potential applications. nih.gov

Data Tables of Nonadecatriene Isomers

Below are interactive data tables summarizing the properties of various nonadecatriene isomers.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| (3Z,6Z,9Z)-nonadeca-3,6,9-triene | C19H34 | 262.48 | 76720-31-5 |

| (4Z,6Z,9Z)-nonadeca-4,6,9-triene | C19H34 | 262.5 | 874302-34-8 |

| (4E,6Z,9Z)-nonadecatriene | C19H34 | 262.48 | N/A |

| 1,3,12-Nonadecatriene | C19H34 | 262.48 | 646052-22-4 |

| E,E,Z-1,3,12-nonadecatriene-5,14-diol | C19H34O2 | 294.47 | N/A |

| (Z,Z,Z)-1-bromo-3,6,9-nonadecatriene | C19H33Br | 341.37 | 85612-14-2 |

Natural Occurrence and Isolation Methodologies for Nonadecatrienes

Identification of Nonadecatriene in Biological Systems

The discovery of nonadecatrienes in nature is a testament to the chemical diversity found in the biological world. These compounds have been isolated from insects, detected in plant extracts, and found in marine life, highlighting their widespread distribution.

Isolation from Insect Species

Nonadecatrienes, particularly the (3Z,6Z,9Z)-3,6,9-nonadecatriene isomer, are significant as sex pheromone components in many species of Lepidoptera. researchgate.netacs.orgnih.gov Research has identified this compound in pheromone gland extracts of female moths, where it plays a crucial role in attracting males for mating. researchgate.net For instance, in the autumn gum moth (Mnesampela privata), (3Z,6Z,9Z)-3,6,9-nonadecatriene was identified as a key component of the female sex pheromone. ethz.ch Similarly, it has been found in other geometrid moths and even in some species of Noctuidae. researchgate.netethz.ch The identification process often involves analyzing extracts from the abdominal tips of female moths. usda.gov In the winter moth (Operophtera brumata), (3Z,6Z,9Z)-3,6,9-nonadecatriene was found in both the abdominal cuticle and the pheromone gland. nih.gov Furthermore, research on the Rosy Russian Gypsy Moth (Lymantria mathura) also identified Z,Z,Z-3,6,9-nonadecatriene in abdominal tip extracts. usda.gov

Table 1: Examples of Insect Species Containing Nonadecatriene

| Insect Species | Family | Compound Identified | Role |

| Mnesampela privata (Autumn gum moth) | Geometridae | (3Z,6Z,9Z)-3,6,9-nonadecatriene | Sex Pheromone. ethz.ch |

| Operophtera brumata (Winter moth) | Geometridae | (3Z,6Z,9Z)-3,6,9-nonadecatriene | Pheromone Component. nih.gov |

| Lymantria mathura (Rosy Russian Gypsy Moth) | Lymantriidae | Z,Z,Z-3,6,9-nonadecatriene | Pheromone Component. usda.gov |

| Various Lepidoptera species | Geometridae, Noctuidae | (3Z,6Z,9Z)-3,6,9-nonadecatriene | Sex Pheromone/Attractant. researchgate.netacs.orgnih.gov |

Detection in Plant Extracts

Nonadecatriene isomers have also been detected in various plant extracts, often as minor constituents. For example, E,E,Z-1,3,12-nonadecatriene-5,14-diol has been identified in the methanolic seed extract of Nigella sativa. researchgate.net Another isomer, E,E,Z-1,3,12-nonadecatriene-5,14-diol, was found in the methanolic leaf extract of Justicia glauca. ijarst.com The ethanolic extract of Papaver somniferum (poppy seed) was also found to contain a nonadecatriene isomer. ipinnovative.com Additionally, GC-MS analysis of the ethanolic extract of Lactuca runcinata revealed the presence of nonadecatriene. researchgate.net The ethanolic extract of soybean (Glycine max) has also been shown to contain E,Z-1,3,12-nonadecatriene. tjnpr.org

Table 2: Plant Species with Detected Nonadecatriene

| Plant Species | Part Used | Isomer Identified |

| Nigella sativa | Seeds | E,E,Z-1,3,12-Nonadecatriene-5,14-diol. researchgate.net |

| Justicia glauca | Leaves | E,E,Z-1,3,12-nonadecatriene-5,14 diol. ijarst.com |

| Papaver somniferum | Seeds | Nonadecatriene. ipinnovative.com |

| Lactuca runcinata | Whole Plant | Nonadecatriene. researchgate.net |

| Andrographis paniculata | Whole Plant | Nonadecatriene-5,14-diol. ajrconline.org |

| Citrullus colocynthis (Bitter Apple) | Fruit | Nonadecatriene-5,14-diol. |

| Citrus reticulata (Mandarin Orange) | Peel | E,E,Z-1,3,12-Nonadecatriene-5,14-diol. nih.gov |

| Glycine max (Soybean) | Seeds | E,Z-1,3,12-Nonadecatriene. tjnpr.org |

Presence in Marine Organisms

The marine environment is another source of nonadecatrienes. tandfonline.comekb.egneliti.comnih.govb2e.pt The isomer E,E,Z-1,3,12-nonadecatriene-5,14-diol has been identified in the red seaweed Jania rubens. tandfonline.comresearchgate.net This same compound was also found in the marine actinomycete Streptomyces levis. nih.gov Furthermore, crude extracts of the sea cucumber Cypraea arabica were found to contain nonadecatriene. ekb.eg An extract of the marine sponge Haliclona (Reniera) fascigera also revealed the presence of E,Z-1,3,12-nonadecatriene. neliti.com An in-silico study on the marine alga Ulva fasciata also pointed to the presence of E,E,Z-1,3,12-nonadecatriene-5,14-diol. nih.gov

Advanced Chromatographic Techniques for Nonadecatriene Isolation

The isolation and purification of nonadecatrienes from complex biological matrices rely heavily on advanced chromatographic techniques. These methods are essential for separating these compounds from other structurally similar molecules.

Gas Chromatography for Volatile Triene Separation

Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile compounds like nonadecatrienes. wikipedia.orgphenomenex.comclu-in.org It is widely used in the analysis of insect pheromones and plant volatiles. researchgate.netethz.chnih.govbiorxiv.org In the identification of (3Z,6Z,9Z)-3,6,9-nonadecatriene in the autumn gum moth, gas chromatography coupled with mass spectrometry (GC-MS) was employed to analyze female gland extracts. ethz.ch This technique allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. ethz.chresearchgate.netipinnovative.comajrconline.org The use of different GC columns with varying polarities can aid in the separation of complex mixtures. ethz.ch In many studies involving plant extracts, GC-MS is the primary tool for identifying the presence of nonadecatriene isomers. researchgate.netijarst.comipinnovative.comresearchgate.netajrconline.org

Column Chromatography for Nonadecatriene Enrichment

Column chromatography is a crucial step for the enrichment and purification of nonadecatrienes from crude extracts before final analysis by GC-MS. researchgate.netethz.chnih.govbiorxiv.org This technique separates compounds based on their differential adsorption to a stationary phase packed in a column. nih.gov For instance, in the synthesis of (3Z,6Z,9Z)-3,6,9-nonadecatriene, the reaction product was purified by chromatography on silica (B1680970) gel. researchgate.net Similarly, in the study of Mnesampela privata pheromones, preparative GC, a form of column chromatography, was used to isolate the nonadecatriene. ethz.ch In the analysis of plant extracts, open column chromatography is often used for the initial fractionation of the crude extract to isolate compounds of interest. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Triene Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and purify individual components from a mixture. oxfordindices.comwikipedia.orgopenaccessjournals.com The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary phase. wikipedia.org

For the purification of nonadecatrienes, which are non-polar hydrocarbons, Normal-Phase HPLC (NP-HPLC) is particularly suitable. wikipedia.orglibretexts.org In this mode, a polar stationary phase (e.g., silica) is used in conjunction with a non-polar mobile phase (e.g., hexane). libretexts.org As the crude extract passes through the column, polar impurities adsorb strongly to the stationary phase, while the non-polar nonadecatriene molecules travel through the column more quickly with the mobile phase, allowing for their effective separation and collection. libretexts.org Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, can also be adapted for such separations. nih.gov HPLC is valued for its ability to yield highly purified individual compounds from complex mixtures, which is essential for the definitive identification and characterization of specific nonadecatriene isomers. oxfordindices.comnih.gov

Table 1: Overview of HPLC Modes for Compound Purification

| HPLC Mode | Stationary Phase Polarity | Mobile Phase Polarity | Suitable for Purifying | Principle |

|---|---|---|---|---|

| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Non-polar (e.g., n-Hexane, Chloroform) | Non-polar compounds like Nonadecatrienes | Separation based on polarity; non-polar compounds elute faster. wikipedia.orglibretexts.org |

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile, Water) | Polar and moderately non-polar compounds | Separation based on hydrophobicity; polar compounds elute faster. nih.gov |

| Hydrophilic Interaction (HILIC) | Polar | Polar (mostly non-aqueous) | Very polar, hydrophilic compounds | A variation of normal-phase used for highly polar molecules. wikipedia.orgnih.gov |

Extraction Methods from Biological Matrices

The initial step in isolating nonadecatrienes from their natural sources is extraction from the biological matrix. nih.govmjpms.in This process aims to separate the desired chemical components from the complex tissues of plants, fungi, or marine organisms. mjpms.in The choice of extraction method is critical and depends on the chemical nature of the target compound, its stability, and the composition of the source material. nih.gov

Solvent extraction is a primary method for isolating bioactive compounds from biological materials. nih.govmjpms.in The selection of the solvent is based on the principle of "like dissolves like," where the solvent's polarity is matched to the polarity of the target compound. mjpms.in For nonadecatrienes, which are lipophilic and non-polar, non-polar solvents are highly effective. nih.gov

n-Hexane : As a non-polar solvent, n-hexane is widely used to extract lipids and other non-polar compounds. nih.govmjpms.in It is particularly effective for removing chlorophyll (B73375) and other fats from plant extracts. nih.gov In one study, n-hexane was used to create an extract from the marine sponge Haliclona (Reniera) fascigera, from which (E,Z)-1,3,12-nonadecatriene was subsequently isolated. neliti.com

Ethyl Acetate (B1210297) : This solvent has intermediate polarity and is versatile for extracting a wide range of compounds. nih.govorganomation.com It is often used in a sequential extraction process, following a non-polar solvent, to isolate moderately polar compounds. Ethyl acetate extracts from various endophytic fungi have been shown to contain metabolites such as nonadecatriene-5,14-diol. researchgate.netekb.eg

Diethyl Ether : This solvent is used in the synthesis and isolation of specific nonadecatriene isomers, such as (3Z,6Z,9Z)-3,6,9-nonadecatriene, which functions as a sex pheromone in certain insects. nih.govacs.org Metal-catalyzed cross-coupling reactions to synthesize these trienes are often carried out in diethyl ether. nih.govacs.org

Table 2: Solvents Used in the Extraction of Nonadecatrienes

| Solvent | Polarity | Typical Application | Example Source/Compound |

|---|---|---|---|

| n-Hexane | Non-polar | Extraction of non-polar lipids and hydrocarbons. nih.govneliti.com | Haliclona (Reniera) fascigera for (E,Z)-1,3,12-Nonadecatriene. neliti.com |

| Ethyl Acetate | Medium-polar | Extraction of a broad range of metabolites. nih.govresearchgate.net | Endophytic fungi for Nonadecatriene-5,14-diol. ekb.eg |

| Diethyl Ether | Slightly polar | Used as a reaction and isolation solvent in synthesis. nih.govacs.org | Synthesis of (3Z,6Z,9Z)-3,6,9-nonadecatriene. nih.govacs.org |

Hydrodistillation is a traditional distillation method used primarily for extracting volatile compounds, such as essential oils, from plant materials. hielscher.com The process involves submerging the plant material in water and boiling the mixture. The resulting steam, carrying the volatile organic compounds, is then cooled in a condenser, and the immiscible oil is separated from the aqueous layer. hielscher.com

This technique is well-suited for isolating volatile nonadecatrienes that are components of essential oils. For instance, the essential oil of parsley (Petroselinum crispum) seeds, obtained through hydrodistillation, was found to contain nonadecatriene-5,14-diol. researchgate.net While effective, hydrodistillation is generally less efficient in terms of yield compared to steam distillation, though it is simpler to perform. earthyard.com.au Modern variations, such as ultrasound-assisted hydrodistillation, can improve extraction efficiency and yield while operating at milder temperatures, which helps prevent the degradation of heat-sensitive compounds. hielscher.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (3Z,6Z,9Z)-3,6,9-nonadecatriene |

| (E,Z)-1,3,12-nonadecatriene |

| Acetonitrile |

| Chlorophyll |

| Chloroform |

| Diethyl Ether |

| Ethyl Acetate |

| n-Hexane |

| Nonadecatriene |

| Nonadecatriene-5,14-diol |

Chemical Synthesis Strategies for Nonadecatriene and Its Analogues

Total Synthesis Approaches to Specific Nonadecatriene Stereoisomers

The creation of specific nonadecatriene stereoisomers, particularly the (3Z,6Z,9Z)-3,6,9-nonadecatriene, is a critical area of research due to its role as a sex pheromone for many lepidopteran species. nih.govresearchgate.netacs.org Various synthetic methodologies have been developed to achieve these specific configurations, often starting from readily available materials such as α-linolenic acid. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of nonadecatriene and its analogues. nih.govresearchgate.netacs.org These reactions are prized for their efficiency and ability to form carbon-carbon bonds with high stereoselectivity. nih.govrsc.org

Grignard Reagent Coupling with Polyunsaturated Triflate Precursors

A highly effective method involves the cross-coupling of Grignard reagents with polyunsaturated triflate precursors. nih.govresearchgate.netacs.org A key precursor, (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate, is readily prepared from (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol, which itself can be derived from α-linolenic acid. acs.org This triflate is then coupled with an appropriate Grignard reagent, such as methyl magnesium bromide, to yield the target nonadecatriene. acs.org This approach has been successfully used to synthesize (3Z,6Z,9Z)-3,6,9-nonadecatriene and its homologues. nih.govresearchgate.netacs.org The reactions are known to be rapid and proceed under mild conditions. nih.govresearchgate.net

Catalytic Systems (e.g., Li₂CuCl₄) in Stereo-Retentive Couplings

The success of the Grignard coupling with triflate precursors is heavily reliant on the catalytic system employed. nih.govresearchgate.netacs.org Dilithium tetrachlorocuprate (Li₂CuCl₄) has proven to be a particularly effective catalyst for these transformations. nih.govresearchgate.netresearchgate.net Its use in diethyl ether facilitates the reaction between the triflate and the Grignard reagent, leading to the desired (3Z,6Z,9Z)-3,6,9-trienes with retention of the original double bond geometry. nih.govresearchgate.net This stereo-retentive coupling is crucial for producing the biologically active pheromone isomer. The reactions catalyzed by Li₂CuCl₄ are notable for their high yields, often exceeding 92%. nih.govresearchgate.net This catalytic system has also been employed in the synthesis of other insect pheromones. researchgate.netdoaj.orgbeilstein-journals.orgarkat-usa.org

Wittig Reaction Applications in Triene Synthesis

The Wittig reaction is a powerful and widely used method for alkene synthesis with excellent control over the location of the newly formed double bond. libretexts.orgwikipedia.org This makes it a valuable tool in the synthesis of complex molecules like nonadecatrienes. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.orgwikipedia.orgresearchgate.net In the context of triene synthesis, a carefully chosen aldehyde can be coupled with a suitable phosphonium (B103445) ylide to construct the desired polyunsaturated carbon chain. wordpress.comresearchgate.net For instance, a cis-olefination procedure reacting acrolein with a phosphorane generated from (3Z,6Z)-3,6-hexadecadienyltriphenylphosphonium bromide has been used to synthesize (3Z,6Z,9Z)-1,3,6,9-nonadecatetraene. wordpress.com The stereochemical outcome of the Wittig reaction can often be controlled to produce either the Z- or E-alkene, which is critical for synthesizing specific stereoisomers of pheromones. wikipedia.org

Sila-Cope Elimination Strategies

The Sila-Cope elimination is another strategic reaction that has found application in the synthesis of complex organic molecules. While direct examples for nonadecatriene are not prevalent in the provided context, the principles of Cope and related elimination reactions are relevant to alkene synthesis. numberanalytics.comnrochemistry.com The Cope elimination itself is a thermal, syn-elimination of an amine oxide to form an alkene and a hydroxylamine, proceeding through a five-membered cyclic transition state. nrochemistry.com The sila-version of this reaction, a silyl-Prins cyclization, can be used to form dihydropyrans, showcasing its utility in constructing cyclic systems with endocyclic double bonds. rsc.org A key step in the synthesis of a pheromone for Boarmia selenaria utilized a Sila-Cope elimination. researchgate.net

Nucleophilic Substitution Reactions in Alkenyl Chain Elongation

Nucleophilic substitution reactions are fundamental to organic synthesis and play a crucial role in the elongation of alkenyl chains required for nonadecatriene synthesis. sci-hub.senih.govnih.gov These reactions involve a nucleophile attacking an electrophilic center, leading to the displacement of a leaving group. sci-hub.se In the synthesis of pheromones, this can involve the reaction of an organometallic reagent (acting as a nucleophile) with an alkyl halide or tosylate to extend a carbon chain. nih.gov For example, the synthesis of alkenyl epoxides, which are also insect pheromones, can involve the nucleophilic substitution between an alkyne and a triflate to build the carbon backbone. nih.gov This highlights the versatility of nucleophilic substitution in creating the specific carbon skeletons of complex natural products.

Controlled Hydrogenation of Polyacetylenes

One established strategy for synthesizing skip-conjugated polyenes like nonadecatriene involves the preparation of a polyacetylene precursor, which is subsequently subjected to controlled hydrogenation. researchgate.net This method allows for the construction of the carbon skeleton first, followed by the stereoselective formation of the Z-alkenes. The hydrogenation of the triple bonds to double bonds is typically achieved using specific catalysts that favor the formation of cis (or Z) isomers. For instance, heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) are commonly employed for the syn-hydrogenation of alkynes to Z-alkenes. The process must be carefully monitored to prevent over-hydrogenation to the fully saturated alkane. This approach is a versatile route for creating a variety of molecules containing skip-conjugated trienes. researchgate.net

Synthesis from Naturally Derived Polyunsaturated Fatty Acids (e.g., Methyl Linolenate)

A highly effective and common route to (3Z,6Z,9Z)-nonadecatriene and its homologues utilizes readily available, naturally derived polyunsaturated fatty acids, such as α-linolenic acid or its ester, methyl linolenate. researchgate.netpublish.csiro.au This approach leverages the pre-existing Z-configured double bonds in the natural starting material.

A general synthetic sequence involves multiple steps:

Reduction: The carboxylate group of methyl linolenate is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a common reagent for this transformation. researchgate.netpublish.csiro.au

Activation of the Hydroxyl Group: The resulting alcohol, (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is converted into a better leaving group. This is often achieved by reaction with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) or p-toluenesulfonyl chloride (tosyl chloride) to form a triflate or tosylate ester, respectively. researchgate.netpublish.csiro.au

Cross-Coupling: The final step involves a metal-catalyzed cross-coupling reaction between the activated trienyl triflate or tosylate and an appropriate Grignard reagent to append the final alkyl chain. researchgate.net For the synthesis of (3Z,6Z,9Z)-nonadecatriene, this would typically involve coupling with a methyl Grignard reagent. The use of a catalyst like lithium tetrachlorocuprate (Li₂CuCl₄) is crucial for the reaction to proceed rapidly, under mild conditions, and with retention of the double bond geometry. researchgate.net

This method has been used to prepare (3Z,6Z,9Z)-nonadecatriene and related trienes in high isolated yields. researchgate.net

Stereoselective and Regioselective Synthesis of Polyenes

Achieving the correct stereochemistry (stereoselectivity) and position (regioselectivity) of the double bonds is paramount in the synthesis of biologically active polyenes like nonadecatriene. When starting from natural polyunsaturated fatty acids like linolenic acid, the (Z,Z,Z) stereochemistry is already present and needs to be preserved. researchgate.net

Metal-catalyzed cross-coupling reactions, such as the cuprate-mediated reaction of a trienyl triflate with a Grignard reagent, are highly effective in this regard. These reactions proceed with retention of the double bond's geometrical configuration, ensuring that the (3Z,6Z,9Z) structure of the final product is maintained. researchgate.net Researchers have reported achieving isolated yields of over 92% for (3Z,6Z,9Z)-trienes using this method, demonstrating its high efficiency and stereoselectivity. researchgate.net

Alternative methods, such as the Wittig reaction, also offer a high degree of stereochemical control and are frequently used in the synthesis of polyenes. researchgate.netresearchgate.net By selecting the appropriate phosphorane and reaction conditions, chemists can selectively generate either Z or E-alkenes.

Optimization of Synthetic Yields and Purity

A significant challenge in the synthesis of polyunsaturated hydrocarbons like nonadecatriene is their susceptibility to degradation, primarily through autoxidation, which can drastically lower yields and compromise purity. publish.csiro.auwikipedia.org The high cost of pure starting materials, such as methyl linolenate (≥99% purity), further necessitates the optimization of reaction yields to make syntheses practical and cost-effective. publish.csiro.aupublish.csiro.au

One of the most effective strategies for optimizing both yield and purity is to prevent the oxidative degradation of the product during the reaction and workup phases. publish.csiro.au

The choice of BHT is strategic; it is not consumed or detrimentally transformed under the reaction conditions employed. It can be regenerated during the workup after reacting with lithium aluminium hydride and does not interfere with the subsequent tosylation or cuprate (B13416276) coupling steps. publish.csiro.au

| Synthesis Condition | Overall Yield |

|---|---|

| Standard Procedure (without BHT) | ~20% |

| Modified Procedure (with 1% in situ BHT) | 85% |

Polyunsaturated hydrocarbons are highly prone to autoxidation, a spontaneous oxidative degradation process initiated by reaction with atmospheric oxygen. wikipedia.org This process is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination. wikipedia.orgresearchgate.net

Initiation: Formation of an initial free radical from the hydrocarbon chain.

Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another polyunsaturated molecule, creating a hydroperoxide (ROOH) and a new carbon-centered radical, which continues the chain reaction. wikipedia.orgwikipedia.org This autocatalytic cycle leads to the rapid degradation of the compound. wikipedia.org

Termination: The reaction ceases when radicals combine to form non-radical products. wikipedia.org

The primary strategy to mitigate autoxidation is to interrupt the propagation step. This is the role of antioxidants like BHT. wikipedia.org Phenolic antioxidants, such as BHT, act as radical scavengers. They readily donate a hydrogen atom to the peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and forming a stabilized phenoxy radical (ArO•) in the process. wikipedia.orgresearchgate.net This phenoxy radical is not reactive enough to continue the chain reaction. Each molecule of BHT can effectively neutralize two peroxy radicals, thereby terminating the chain reaction and protecting the polyunsaturated hydrocarbon from degradation. wikipedia.org

Advanced Structural Elucidation and Spectroscopic Characterization of Nonadecatrienes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including nonadecatrienes. researchgate.netweebly.com It offers a complete analysis and interpretation of the entire spectrum, providing data on the chemical environment of individual protons and carbon atoms. researchgate.net This information is crucial for piecing together the molecular structure and determining the specific configuration of double bonds. For complex molecules where 1D spectra may be overcrowded, 2D NMR techniques are employed to resolve ambiguities. weebly.com

One-dimensional NMR provides fundamental information about the structure of nonadecatrienes. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring atoms through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Detailed research on (3Z,6Z,9Z)-3,6,9-Nonadecatriene, a known pheromone component in several Lepidoptera species, provides a clear example of 1D NMR application. researchgate.net Its ¹H NMR spectrum shows characteristic signals for the olefinic protons, the bis-allylic and allylic protons, the aliphatic chain, and the terminal methyl groups. The ¹³C NMR spectrum complements this by providing the precise chemical shifts for each carbon, including the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons of the long alkyl chain. researchgate.netethz.ch DFT calculations of ¹H NMR chemical shifts have also proven to be a powerful tool for predicting the spectra of various triene isomers, aiding in the unequivocal identification of geometric isomerism and revising experimental resonance assignments. mdpi.com

Table 1: 1D NMR Spectroscopic Data for (3Z,6Z,9Z)-3,6,9-Nonadecatriene in CDCl₃

| Nucleus | Type | Chemical Shift (δ) ppm / Multiplicity / Coupling Constant (J) |

|---|---|---|

| ¹H NMR | Olefinic | 5.43-5.29 (m, 6H) |

| Bis-allylic | 2.82 (t, J=6 Hz, 4H) | |

| Allylic | 2.07 (m, 4H) | |

| Aliphatic Chain | 1.27 (m, 16H) | |

| Methyl | 0.98 (t, J=7.5 Hz, 3H) | |

| Methyl | 0.88 (t, J=6.5 Hz, 3H) | |

| ¹³C NMR | Olefinic | 131.9, 130.4, 128.3, 128.2, 127.6, 127.1 |

| Aliphatic Chain | 31.9, 29.7, 29.64, 29.63, 29.5, 29.34, 29.32, 27.2, 25.6, 25.5, 22.7, 22.6, 20.5 | |

| Methyl | 14.3, 14.2, 14.1 |

Data sourced from multiple studies. researchgate.netethz.ch

For complex structures like nonadecatrienes, where 1D NMR spectra can have overlapping signals, 2D NMR spectroscopy is essential for unambiguous structural assignment. weebly.comnumberanalytics.com These techniques provide correlation maps between nuclei, revealing through-bond and through-space connectivities. numberanalytics.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other (typically on adjacent carbons), helping to establish the sequence of proton environments along the carbon chain. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded carbon and proton atoms. columbia.edu It is highly sensitive and allows for the direct assignment of a proton signal to its attached carbon, resolving ambiguities from overlapping proton signals. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the carbon skeleton. cornell.edu It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is particularly useful for connecting fragments of the molecule separated by quaternary carbons or heteroatoms and for confirming the positions of the double bonds within the long aliphatic chain. columbia.eduresearchgate.net

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution and stereochemistry of nonadecatriene isomers. researchgate.netresearchgate.net

One-Dimensional (1D) NMR Analysis (e.g., ¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. cornell.edu When coupled with separation techniques like gas chromatography, it becomes a primary tool for the identification and quantification of nonadecatrienes in complex mixtures. researchgate.netchromatographyonline.com

GC-MS is a widely used method for analyzing volatile and semi-volatile compounds like nonadecatrienes. In this technique, the sample is first separated into its individual components by gas chromatography based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

GC-MS has been instrumental in the identification of nonadecatrienes as insect pheromones from natural extracts. researchgate.netnzfoa.org.nz The identification is confirmed by comparing the retention time and the mass spectrum of the unknown compound with those of a synthetic standard. researchgate.netipinnovative.com For instance, (3Z,6Z,9Z)-3,6,9-Nonadecatriene was identified in female moth pheromone gland extracts using this method. researchgate.net GC is also used to assess the purity of synthesized nonadecatriene samples, with reports showing purities as high as 98-99.7%. researchgate.netethz.ch

Table 2: GC-MS Data for Select Nonadecatriene Isomers

| Isomer | Library | Molecular Weight | Key Fragment Ions (m/z) |

|---|---|---|---|

| E,Z-1,3,12-Nonadecatriene | NIST Main Library | 262 | 41, 81, 82 |

| Z,Z,Z-4,6,9-Nonadecatriene | NIST Main Library | 262 | 41, 79, 43 |

| Nonadecatriene (unspecified) | - | 262 | - |

Data sourced from PubChem and other phytochemical analyses. ipinnovative.comnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For a molecule with the nominal mass of 262, numerous elemental combinations are possible. However, HRMS can distinguish between these possibilities by measuring the exact mass.

For nonadecatriene, the molecular formula is C₁₉H₃₄. HRMS can confirm this by measuring a mass that is extremely close to the calculated theoretical exact mass of 262.26605 Da. nih.govnih.gov This capability is crucial when identifying new or unknown compounds from natural sources, as it provides a high degree of confidence in the proposed molecular formula before undertaking the full structural elucidation by NMR. cornell.eduresearchgate.neticrisat.org

Tandem Mass Spectrometry, also known as MS/MS or MSⁿ, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further by collision with an inert gas (a process called collision-induced dissociation). youtube.com The resulting fragment ions are then analyzed by a second mass spectrometer. youtube.com

This process provides detailed structural information, as the fragmentation patterns are not random but are dictated by the molecule's structure. youtube.com Different isomers of nonadecatriene, with varying double bond positions, will break apart in distinct ways. Analyzing these unique fragmentation pathways allows researchers to differentiate between positional and geometric isomers that might be difficult to distinguish by other means. researchgate.net This technique is particularly valuable in proteomics and metabolomics but is equally powerful in natural product chemistry for determining the precise structure of complex lipids like nonadecatrienes. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

Infrared (IR) Spectroscopy for Functional Group Identification

In the analysis of nonadecatrienes, IR spectroscopy is instrumental in confirming the presence of key functional groups that characterize this class of unsaturated hydrocarbons. The primary functional groups of interest are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds (C-H) associated with both the alkene and alkane portions of the molecule.

The characteristic IR absorption bands for a typical nonadecatriene would include:

C=C Stretching: The presence of carbon-carbon double bonds is indicated by absorption bands in the region of 1680-1640 cm⁻¹. libretexts.org The intensity of this absorption can vary depending on the substitution pattern and conjugation of the double bonds.

=C-H Stretching: The stretching vibrations of hydrogens attached to the double-bonded carbons (vinylic hydrogens) typically appear at wavenumbers above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. libretexts.org

=C-H Bending: Out-of-plane bending vibrations of vinylic C-H bonds occur in the 1000-650 cm⁻¹ region. libretexts.org The exact position of these bands can provide valuable information about the stereochemistry (cis or trans) of the double bonds.

C-H Stretching (Alkyl): The stretching vibrations of C-H bonds in the saturated alkyl chain portions of the molecule are observed in the 3000–2850 cm⁻¹ range. libretexts.org

C-H Bending (Alkyl): The bending vibrations for the alkyl C-H bonds, including scissoring and rocking, are found in the 1470-1350 cm⁻¹ region. libretexts.org

The presence of hydroxyl groups (-OH) in derivatives like nonadecatriene-5,14-diol would introduce a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching. scispace.comcore.ac.uk The broadness of this peak is typically due to hydrogen bonding.

The following table summarizes the expected IR absorption frequencies for the functional groups in a nonadecatriene.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Alkene (C=C) | Stretch | 1680-1640 |

| Vinylic (=C-H) | Stretch | 3100-3000 |

| Vinylic (=C-H) | Bend | 1000-650 |

| Alkyl (C-H) | Stretch | 3000-2850 |

| Alkyl (C-H) | Bend | 1470-1350 |

X-ray Crystallography for Crystalline Derivatives and Relative Configuration Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, consequently, the precise location of each atom can be calculated. libretexts.orgnih.gov For nonadecatrienes and their derivatives, which are often oils or waxy solids at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, when crystalline derivatives can be prepared, X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and the relative stereochemistry of chiral centers and double bonds. mdpi.com

While direct crystallographic data for nonadecatriene itself is not commonly reported due to its non-crystalline nature, the principles of the technique are broadly applicable to its crystalline derivatives. The process involves several key steps:

Crystallization: A pure sample of a nonadecatriene derivative is dissolved in an appropriate solvent, and the solution is slowly evaporated or cooled to promote the formation of well-ordered single crystals.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org As the crystal is rotated, the diffracted X-rays are recorded by a detector. nih.gov

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield a final, highly accurate structure. nih.gov

For nonadecatriene derivatives, X-ray crystallography can unequivocally establish the E/Z (trans/cis) configuration of the double bonds and the relative configuration of any stereocenters, such as those in nonadecatriene-diols. This level of detail is often difficult to obtain solely from spectroscopic methods like NMR or IR.

The results from an X-ray crystallographic analysis are typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. numberanalytics.com These databases contain detailed information about the crystal structure, including atomic coordinates, bond lengths, and angles. numberanalytics.com

The following table outlines the type of structural information obtained from X-ray crystallography.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Relative Stereochemistry | The 3D arrangement of substituents at chiral centers and double bonds. |

Integration of Spectroscopic Data for De Novo Structure Identification

The de novo structure identification of an unknown compound, such as a novel nonadecatriene isomer, rarely relies on a single analytical technique. Instead, a comprehensive structural elucidation is achieved through the integration of data from multiple spectroscopic methods. utdallas.edu This synergistic approach allows chemists to piece together the molecular puzzle, with each technique providing complementary information. The primary methods used in conjunction are typically Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

The process of integrating spectroscopic data for the identification of a nonadecatriene can be summarized as follows:

Molecular Formula Determination (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the molecular formula. For a nonadecatriene, the molecular formula is C₁₉H₃₄. ipinnovative.com Gas chromatography-mass spectrometry (GC-MS) can also be used to separate isomers and provide fragmentation patterns that offer clues about the molecule's structure, such as the location of double bonds.

Functional Group Identification (IR): As detailed in section 6.3, IR spectroscopy confirms the presence of key functional groups. For a nonadecatriene, the IR spectrum would show characteristic absorptions for C=C and C-H bonds, confirming its identity as an unsaturated hydrocarbon. ipinnovative.comutdallas.edu

Carbon-Hydrogen Framework and Connectivity (NMR):

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For a nonadecatriene, the ¹H NMR spectrum would show signals in the olefinic region (for protons on the double bonds) and the aliphatic region (for protons on the saturated carbon chain). Coupling patterns between adjacent protons can help to establish the connectivity of the carbon chain.

¹³C NMR: Indicates the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp² hybridized carbons of the double bonds vs. sp³ hybridized carbons of the alkyl chain).

2D NMR (COSY, HSQC, HMBC): These advanced NMR techniques are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire carbon skeleton and pinpointing the locations of the double bonds.

By combining the information from these techniques, a complete picture of the nonadecatriene's structure emerges. The molecular formula from MS sets the atomic inventory. IR confirms the presence of alkenes. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments establish the precise connectivity and location of the double bonds. For complex cases or to confirm stereochemistry, chemical derivatization followed by X-ray crystallography may be employed as the ultimate confirmation. nih.gov

Modern approaches to de novo structure elucidation may also involve computational methods and database searching, where predicted spectra for candidate structures are compared against the experimental data. utwente.nlnih.gov

The following table illustrates how different spectroscopic techniques contribute to the structural elucidation of a nonadecatriene.

| Spectroscopic Technique | Information Contributed |

| Mass Spectrometry (MS) | Molecular weight and molecular formula (C₁₉H₃₄). Fragmentation patterns give clues to the structure. |

| Infrared (IR) Spectroscopy | Confirms the presence of alkene (C=C) and alkane (C-H) functional groups. |

| ¹H NMR Spectroscopy | Identifies types of protons (vinylic, allylic, alkyl), their relative numbers, and their neighboring protons. |

| ¹³C NMR Spectroscopy | Determines the number of unique carbon environments and identifies sp² and sp³ carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of the entire carbon skeleton and the precise location of the three double bonds. |

Stereochemical Investigations and Conformational Analysis of Nonadecatrienes

Analysis of Double Bond Configuration (Z/E Isomerism)

The geometry of the double bonds in nonadecatrienes, designated as either Z (zusammen, together) or E (entgegen, opposite), profoundly influences their molecular shape and, consequently, their function, particularly in biological systems where they often act as pheromones. researchgate.netsakura.ne.jpopenstax.org The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the E/Z configuration. openstax.orgnumberanalytics.com For each carbon of the double bond, the substituents are ranked based on atomic number; if the higher-priority groups are on the same side of the double bond, the configuration is Z, and if they are on opposite sides, it is E. openstax.org

Several nonadecatriene isomers have been identified and synthesized, including (3Z,6Z,9Z)-3,6,9-nonadecatriene, a common sex pheromone component in various lepidopterous insect pests. researchgate.net Other notable isomers include (Z,Z)-6,9-nonadecadien-3-one and (Z,Z,Z)-3,6,9-nonadecatriene, which have been identified as sex pheromone components of Peribatodes rhomboidaria. The synthesis of specific isomers, such as (Z,Z,Z)-nonadeca-1,3,6,9-tetraene and (Z,Z,Z)-nonadeca-3,6,9-triene, has also been a focus of research. sakura.ne.jp

The determination of these configurations relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. numberanalytics.comtsijournals.com In ¹H NMR, the coupling constants between vicinal protons on a double bond are typically larger for the trans (E) isomer compared to the cis (Z) isomer. echemi.com Furthermore, the chemical shifts of protons and carbons adjacent to the double bond are influenced by the stereochemistry. libretexts.org For instance, in some cephalosporins, the aminothiazole proton in the E-isomer appears at a lower field (is deshielded) compared to the Z-isomer. tsijournals.com Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can also be employed to determine spatial proximity between atoms, further elucidating the stereochemistry. acs.orgnumberanalytics.com

Infrared (IR) spectroscopy also offers valuable insights. The C-H wagging vibrations of alkenes are particularly sensitive to the substitution pattern and geometry of the double bond. spectroscopyonline.com For example, trans isomers typically show a strong absorption band around 960-970 cm⁻¹, while cis isomers lack this feature. nih.gov Gas-phase Fourier-transform infrared (FTIR) spectroscopy has been shown to unambiguously determine the configuration of double bonds in long-chain unsaturated compounds. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another indispensable technique. spectroscopyonline.com While GC can separate isomers based on their different boiling points and interactions with the stationary phase, mass spectrometry provides information about the molecular weight and fragmentation patterns, which can sometimes offer clues about the double bond position and, indirectly, its geometry. nist.govresearchgate.netusm.my However, distinguishing between isomers by mass spectrometry alone can be challenging. chromatographyonline.com

Interactive Data Table: Spectroscopic Data for Distinguishing Z/E Isomers of Alkenes

| Spectroscopic Method | Key Parameter | Typical Value for Z-Isomer | Typical Value for E-Isomer | Reference(s) |

| ¹H NMR | Vicinal Coupling Constant (³JHH) | Smaller | Larger | echemi.com |

| Chemical Shift | Varies | Varies | tsijournals.comlibretexts.org | |

| ¹³C NMR | Chemical Shift | Varies | Varies | libretexts.org |

| IR Spectroscopy | C-H Wagging Vibration | Absent | ~960-970 cm⁻¹ | nih.gov |

| GC | Retention Time | Varies | Varies |

Determination of Absolute and Relative Stereochemistry of Chiral Analogues

When nonadecatrienes possess chiral centers, the determination of their absolute and relative stereochemistry becomes crucial. Absolute configuration refers to the three-dimensional arrangement of atoms at a chiral center, designated as R (rectus, right) or S (sinister, left) using the Cahn-Ingold-Prelog rules. libretexts.orglibretexts.org Relative stereochemistry describes the spatial relationship between two or more chiral centers within the same molecule.

The synthesis of chiral nonadecatriene analogues is often a key step in their stereochemical investigation. For instance, the synthesis of (3Z,6Z,9S,10R)-9,10-epoxy-3,6-nonadecadiene has been reported. The absolute and relative stereochemistry of such compounds can be determined through a combination of synthetic strategies and analytical techniques.

X-ray crystallography is considered the gold standard for determining the absolute stereochemistry of crystalline compounds. veranova.comnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise arrangement of all atoms. veranova.com However, obtaining suitable crystals can be a significant challenge. psu.edumdpi.com

For non-crystalline or sparingly available compounds, chiroptical methods such as circular dichroism (CD) are invaluable. mdpi.comcolumbia.edu The CD spectrum of a chiral molecule is sensitive to its absolute configuration. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be assigned. nih.gov The exciton (B1674681) chirality method, a specific application of CD, can be used to determine the absolute configuration of molecules containing multiple chromophores. columbia.edu

NMR spectroscopy, particularly when used in conjunction with chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is another powerful technique for determining absolute configuration. usm.edu By converting a chiral alcohol or amine into a diastereomeric ester or amide, the chemical shifts of nearby protons in the ¹H NMR spectrum are altered in a predictable way, allowing for the assignment of the absolute stereochemistry at the chiral center. usm.edu

Gas chromatography using chiral stationary phases can also be employed to separate enantiomers and determine enantiomeric excess. nactem.ac.uk Furthermore, mass spectrometry techniques, when coupled with chiral separation methods, can aid in the identification of specific stereoisomers. nih.gov

Interactive Data Table: Methods for Determining Absolute and Relative Stereochemistry

| Method | Principle | Application | Reference(s) |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Determination of the 3D structure of crystalline compounds | veranova.comnih.gov |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Determination of absolute configuration of chiral molecules in solution | mdpi.comcolumbia.edu |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Determination of absolute configuration of chiral alcohols and amines | usm.edu |

| Chiral Gas Chromatography | Separation of enantiomers on a chiral stationary phase | Determination of enantiomeric purity and identification of enantiomers | nactem.ac.uk |

Conformational Preferences and Dynamics of Flexible Polyene Chains

The conformational landscape of polyenes is influenced by a variety of factors, including steric hindrance and electronic effects. uab.edu For example, in retinoic acid, a molecule with a polyene tail, the orientation of the ionone (B8125255) ring relative to the polyene chain is a key conformational parameter. nih.gov The rotation around the single bonds within the polyene chain itself also leads to a wide range of possible conformers with varying energies. nih.gov Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for exploring the potential energy surface and identifying low-energy conformers. nih.govuab.edu

Experimental studies, often in combination with computational modeling, provide insights into the conformational behavior of polyenes in different environments. researchgate.netresearchgate.net The absorption spectra of polyenes can be sensitive to their conformation, with changes in temperature leading to shifts in the spectral bands that can be interpreted in terms of changes in the distribution of conjugated segments. researchgate.net For some polyenes, the lowest energy conformer has been found to have a distorted, non-planar geometry. uab.edu

The flexibility of the polyene chain is a critical aspect of its biological function. The ability to adopt specific conformations allows the molecule to bind effectively to receptor sites. The study of the conformational dynamics of these molecules provides a deeper understanding of the structure-activity relationships that govern their biological roles.

Spectroscopic and Diffraction Methods for Stereochemical Assignment

A variety of spectroscopic and diffraction techniques are employed for the comprehensive stereochemical assignment of nonadecatrienes and their analogues. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously discussed, NMR is a cornerstone of stereochemical analysis. numberanalytics.comtsijournals.comlibretexts.org

¹H NMR: Provides information on proton connectivity and, through coupling constants, the relative stereochemistry of adjacent protons. echemi.com NOESY and ROESY experiments reveal through-space interactions, which are crucial for determining both relative and, in some cases, absolute stereochemistry. numberanalytics.compsu.edu

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The chemical shifts of carbons are sensitive to their stereochemical environment.

X-ray Diffraction: For crystalline samples, single-crystal X-ray diffraction provides unambiguous determination of the entire molecular structure, including the absolute stereochemistry of all chiral centers. veranova.comnih.govpsu.edu It offers precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the separation and identification of volatile compounds like nonadecatrienes. spectroscopyonline.comresearchgate.netusm.my The retention time in GC can differentiate between isomers, and the mass spectrum provides the molecular weight and fragmentation pattern for structural elucidation. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile or thermally labile derivatives, such as epoxy-nonadecadienes. nih.gov Time-of-flight (TOF) mass analyzers provide high-resolution mass data, enabling the determination of elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting selected ions. nist.gov

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy:

IR Spectroscopy: Provides information about the functional groups present in a molecule and can distinguish between Z and E isomers based on characteristic vibrational modes. spectroscopyonline.comnih.gov

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. nih.gov It is a powerful technique for determining the absolute configuration of chiral molecules in solution, especially when coupled with quantum chemical calculations. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. mdpi.com It is a sensitive probe of the stereochemistry of chiral molecules and is widely used for assigning absolute configurations. columbia.edu

The integrated application of these diverse analytical methods is often necessary for the complete and unambiguous stereochemical characterization of complex molecules like nonadecatrienes. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of Nonadecatrienes

Electrophilic Addition Reactions to Alkene Moieties

The pi (π) bonds of the alkene functional groups in nonadecatriene are regions of high electron density, making them susceptible to attack by electrophiles. lumenlearning.com Electrophilic addition is a fundamental reaction for this class of compounds, where the π bond is broken to form two new sigma (σ) bonds. libretexts.org

The general mechanism begins with the attack of the alkene's π electrons on an electrophile (E+). This is the rate-determining step and results in the formation of a carbocation intermediate and a nucleophile (Nu-). lumenlearning.comlibretexts.org The resulting carbocation is a high-energy, unstable species that is quickly attacked by the nucleophile to form the final addition product. lumenlearning.com

For an unsymmetrical nonadecatriene isomer, the regioselectivity of the addition of a protic acid like H-X is governed by Markovnikov's Rule. This rule states that the hydrogen atom of H-X will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. chemguide.co.uk This preference is due to the formation of the more stable carbocation intermediate (tertiary > secondary > primary). chemguide.co.uk

Table 1: General Mechanism of Electrophilic Addition

| Step | Description |

| 1. Electrophilic Attack | The π electrons of a C=C double bond in nonadecatriene attack an electrophile (e.g., the H in H-Br), forming a new C-H σ bond. |

| 2. Carbocation Formation | A carbocation intermediate forms on the more substituted carbon of the original double bond. The halide (e.g., Br-) is generated. |

| 3. Nucleophilic Attack | The nucleophilic halide ion attacks the electron-deficient carbocation, forming a new C-Br σ bond and yielding the final alkyl halide product. libretexts.org |

For example, in the addition of hydrogen bromide (HBr) to a terminal double bond of a nonadecatriene, the bromine atom would preferentially add to the internal carbon of the original double bond, following the formation of the more stable secondary carbocation.

Oxidation Reactions and Product Characterization

The double bonds in nonadecatrienes are readily oxidized by various oxidizing agents. These reactions can lead to the formation of epoxides, or the complete cleavage of the carbon-carbon double bonds to form smaller carbonyl compounds.

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. saskoer.ca The most common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comwikipedia.org The reaction is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com

The mechanism, known as the "Butterfly Mechanism," is a concerted process where multiple bonds are formed and broken simultaneously. masterorganicchemistry.comwikipedia.org The peroxy acid delivers an oxygen atom to the alkene, forming the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct. masterorganicchemistry.comvisualizeorgchem.com

In a polyunsaturated system like (Z,Z,Z)-3,6,9-nonadecatriene, oxidation with m-CPBA can yield a mixture of monoepoxide derivatives, as the reagent can react with any of the three double bonds. researchgate.net For instance, research on insect pheromones has shown that the oxidation of homoconjugated trienes with m-CPBA results in a 1:1:1 mixture of the three possible monoepoxy derivatives. researchgate.net

Table 2: Epoxidation of a Nonadecatriene Isomer

| Reactants | Reagent | Products |

| (Z,Z,Z)-3,6,9-Nonadecatriene | m-Chloroperoxybenzoic Acid (m-CPBA) | Mixture of (3Z,6Z)-cis-9,10-epoxynonadecadiene, (3Z,9Z)-cis-6,7-epoxynonadecadiene, and (6Z,9Z)-cis-3,4-epoxynonadecadiene. researchgate.netresearchgate.net |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). This reaction is invaluable for structural elucidation, as the identity of the resulting fragments can be used to determine the position of the double bonds in the original molecule. sakura.ne.jp The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (trioxolane).

The ozonide is then cleaved under either reductive or oxidative workup conditions.

Reductive Workup (e.g., using zinc dust or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones.

Oxidative Workup (e.g., using hydrogen peroxide) also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids.

Oxidative cleavage can also be achieved using other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalyzed reactions with molecular oxygen. nih.govliv.ac.uk These methods convert alkenes into carbonyl compounds and have broad applications in chemical synthesis. nih.gov For a polyene like nonadecatriene, complete ozonolysis will break all three double bonds, resulting in a mixture of smaller aldehydes and/or carboxylic acids. For example, ozonolysis of (Z,Z,Z)-3,6,9-nonadecatriene would yield propanal, malonaldehyde (as a dialdehyde), and decanal.

Epoxidation of Polyene Systems (e.g., using m-Chloroperoxybenzoic Acid)

Free Radical Reactions Involving Polyunsaturated Hydrocarbons

Polyunsaturated hydrocarbons like nonadecatrienes are particularly susceptible to free radical chain reactions, a process often referred to as autoxidation or lipid peroxidation. nih.govnih.gov This process is initiated by the abstraction of a hydrogen atom, most readily from a bis-allylic position (a carbon atom situated between two double bonds), because the resulting carbon-centered radical is stabilized by resonance. acs.orgnih.gov

The free radical chain reaction proceeds via three main stages:

Initiation: A reactive species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic carbon of the nonadecatriene, forming a resonance-stabilized pentadienyl radical. nih.govresearchgate.net

Propagation: The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another nonadecatriene molecule, propagating the chain reaction and forming a lipid hydroperoxide (ROOH) and a new carbon-centered radical. nih.govresearchgate.net

Termination: The reaction ceases when two radicals combine to form a non-radical species.

This process can lead to the degradation of the hydrocarbon and the formation of a complex mixture of oxidation products. acs.org

Table 3: Key Steps in Free Radical Oxidation of Nonadecatriene

| Stage | Reaction Description |

| Initiation | R-H + X• → R• + H-X (where R-H is nonadecatriene and X• is an initiating radical) |

| Propagation | R• + O₂ → ROO• ROO• + R-H → ROOH + R• |

| Termination | R• + R• → R-R ROO• + ROO• → Non-radical products + O₂ |

Mechanistic Studies of Rearrangement Reactions

During chemical reactions that involve carbocation intermediates, such as certain electrophilic additions, the carbon skeleton of a molecule can undergo rearrangement. libretexts.org These rearrangements occur when a more stable carbocation can be formed through the migration of a group from an adjacent carbon to the positively charged carbon. chemistrysteps.com This is a very common phenomenon in organic chemistry. libretexts.org

The two primary types of such shifts are:

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of bonding electrons to the carbocation center. masterorganicchemistry.com

1,2-Alkyl Shift (or Methide Shift): An entire alkyl group (e.g., a methyl group) migrates with its bonding electrons to the adjacent carbocation. chemistrysteps.com

Theoretical and Computational Chemistry Studies on Nonadecatrienes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nonadecatrienes. These methods solve the electronic Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior. wikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying large molecules like nonadecatrienes. wikipedia.orgmdpi.com DFT is used to determine properties by employing functionals of the spatially dependent electron density. wikipedia.org

DFT calculations can provide valuable insights into the electronic structure and reactivity of nonadecatrienes. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and the electronic excitation energies of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, conceptual DFT provides a framework for defining and calculating various reactivity descriptors. rsc.orgscispace.com These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for electrophilic, nucleophilic, and radical attack on the nonadecatriene molecule. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving nonadecatrienes. DFT has also been successfully applied to study the mechanisms of reactions involving polyenes, such as cyclization reactions. acs.orgresearchgate.net

| DFT Application | Information Gained for Nonadecatrienes |

| Geometry Optimization | Predicts the most stable three-dimensional structure. |

| HOMO-LUMO Analysis | Determines the electronic frontier orbitals, indicating reactivity. |

| Reactivity Descriptors | Pinpoints specific atoms susceptible to attack. |

| Reaction Mechanism Studies | Elucidates the step-by-step process of chemical transformations. acs.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration

Nonadecatrienes, being long-chain and flexible molecules, can exist in a vast number of different three-dimensional shapes or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational space. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with increasing accuracy. mdpi.com This in silico prediction is a valuable tool for structure elucidation and verification. nih.gov By calculating the magnetic shielding of each nucleus in a proposed nonadecatriene structure, it is possible to predict its 1H and 13C NMR spectra.

The process typically involves optimizing the geometry of the molecule using a method like DFT and then performing a specialized calculation, such as the Gauge-Independent Atomic Orbital (GIAO) method, to determine the NMR shielding constants. acs.orgresearchgate.net These calculated shieldings are then converted to chemical shifts by referencing them to a standard, like tetramethylsilane (B1202638) (TMS). acs.org Comparing the predicted spectrum to an experimentally measured one can confirm a structural assignment or help to distinguish between different possible isomers. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. researchgate.netnih.gov

| Computational Step | Purpose in NMR Prediction |

| Geometry Optimization (DFT) | Determines the accurate 3D structure of the nonadecatriene isomer. acs.org |

| GIAO Calculation | Computes the magnetic shielding for each nucleus. acs.orgresearchgate.net |

| Referencing | Converts calculated shieldings to predictable chemical shifts. acs.org |

| Spectral Comparison | Matches the predicted spectrum with experimental data for structural validation. |

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving nonadecatrienes requires identifying the sequence of elementary steps and the high-energy transition states that connect reactants, intermediates, and products. Computational chemistry allows for the detailed modeling of these reaction pathways. numberanalytics.comtandfonline.com

Using methods like DFT or ab initio calculations, researchers can locate the structures of transition states and calculate the energy barriers (activation energies) for each step in a reaction. youtube.com This information is crucial for predicting reaction rates and understanding the factors that control the selectivity of a reaction. For example, computational studies on polyene cyclization reactions have elucidated the role of catalysts and the factors that determine the stereochemical outcome of the reaction. acs.orgchinesechemsoc.org By mapping out the entire potential energy surface, from reactants to products, a comprehensive picture of the reaction mechanism can be constructed, offering insights that are often inaccessible through experiments alone. ic.ac.uk

Ecological Significance of Nonadecatrienes in Chemical Communication

Role of Nonadecatriene as a Semiochemical in Invertebrate Systems

Nonadecatrienes are key players in the chemical language of numerous invertebrate species. Their function as semiochemicals is most prominently documented in insects, where they mediate crucial interactions, especially those related to mating.

Sex Pheromone Components in Lepidoptera Species (e.g., Mnesampela privata, Boarmia selenaria)

In the world of moths and butterflies (Lepidoptera), nonadecatrienes are frequently identified as essential components of female-produced sex pheromones. These volatile compounds are released to attract conspecific males, often over long distances.

For the autumn gum moth, Mnesampela privata, a native pest of Eucalyptus plantations in Australia, (3Z,6Z,9Z)-3,6,9-nonadecatriene has been identified as a primary sex pheromone component. ethz.chdiva-portal.orggrafiati.com Initial research identified this C19 triene as the sole bioactive compound. nih.gov However, subsequent studies revealed the presence of an additional minor component, (3Z,6Z,9Z)-3,6,9-henicosatriene (a C21 triene), in the abdominal tip extracts of female moths. diva-portal.orgnih.gov While the C19 triene is the major component, the presence of the C21 triene in specific ratios can significantly enhance the attraction of males. nih.gov

In the case of the giant looper moth, Boarmia selenaria, (Z,Z,Z)-3,6,9-nonadecatriene has also been identified in female ovipositor extracts and the airborne chemicals released by them. nih.govpherobase.com However, its role in this species is more complex. While present, it does not appear to attract males on its own and may even decrease male response when combined with other pheromone components. nih.govresearchgate.net It is hypothesized that in B. selenaria, nonadecatriene may serve as a biochemical precursor to the primary active pheromone component, (Z,Z)-6,9-cis-(3S,4R)-epoxynonadecadiene. ethz.chnih.gov

| Species | Nonadecatriene Isomer | Role in Pheromone Blend |

| Mnesampela privata | (3Z,6Z,9Z)-3,6,9-nonadecatriene | Major sex pheromone component ethz.chnih.gov |

| Boarmia selenaria | (Z,Z,Z)-3,6,9-nonadecatriene | Component of female extracts, possible precursor nih.govresearchgate.net |

Attractant Properties in Insect Pest Management Research

The potent attractive properties of nonadecatrienes have significant implications for insect pest management. By synthesizing these compounds, researchers can develop powerful lures for monitoring and controlling pest populations. acs.orgipmguidelinesforgrains.com.au These synthetic pheromones are used in traps to detect the presence and density of pests, helping to inform decisions about the timing and necessity of control measures. ipmguidelinesforgrains.com.au

Furthermore, nonadecatriene-based lures can be employed in mass trapping strategies, where a large number of traps are deployed to remove a significant portion of the male population, thereby reducing mating success and subsequent generations of the pest. ipmguidelinesforgrains.com.aumdpi.com Another application is mating disruption, where the atmosphere is saturated with synthetic pheromones, making it difficult for males to locate females and disrupting the natural mating process. ipmguidelinesforgrains.com.au These pheromone-based approaches offer a more targeted and environmentally friendly alternative to broad-spectrum insecticides. mdpi.com